molecular formula C8H9NO2 B13480450 1-Methyl-2-(nitromethyl)benzene CAS No. 38362-89-9

1-Methyl-2-(nitromethyl)benzene

Cat. No.: B13480450
CAS No.: 38362-89-9
M. Wt: 151.16 g/mol
InChI Key: WMAINSDGLPRZIA-UHFFFAOYSA-N
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Description

1-Methyl-2-(nitromethyl)benzene (C₈H₉NO₂, molecular weight: 151.16 g/mol) is an aromatic compound featuring a benzene ring substituted with a methyl group at position 1 and a nitromethyl (-CH₂NO₂) group at position 2. This ortho-substitution pattern creates steric and electronic effects that influence its reactivity. The nitromethyl group is electron-withdrawing, while the methyl group donates electrons weakly, leading to a polarized aromatic system. The compound is primarily utilized in organic synthesis, particularly in metal-catalyzed reactions, though steric hindrance from the ortho-substituents can limit its applicability in certain transformations .

Properties

CAS No.

38362-89-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-methyl-2-(nitromethyl)benzene

InChI

InChI=1S/C8H9NO2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3

InChI Key

WMAINSDGLPRZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(nitromethyl)benzene can be synthesized through the nitration of toluene. The nitration process involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(nitromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form 2-methyl-1-aminobenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.

Major Products

    Oxidation: 2-Methyl-1-nitrobenzene can be oxidized to form 2-methyl-1-nitrobenzoic acid.

    Reduction: The reduction of this compound yields 2-methyl-1-aminobenzene.

    Substitution: Various substituted benzene derivatives can be formed depending on the substituent introduced.

Scientific Research Applications

1-Methyl-2-(nitromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(nitromethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biochemical effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
1-Methyl-2-(nitromethyl)benzene C₈H₉NO₂ 151.16 -CH₃ (C1), -CH₂NO₂ (C2) Limited in aza-Henry reactions due to steric hindrance; potential in Pd-catalyzed C–H activation .
1-(Methoxymethyl)-2-nitrobenzene C₈H₉NO₃ 167.16 -CH₂OCH₃ (C1), -NO₂ (C2) Methoxy group enhances electron density; used in directing-group-assisted catalysis .
1-Methyl-2-(1-methylethyl)benzene C₁₀H₁₄ 134.22 -CH₃ (C1), -CH(CH₃)₂ (C2) (o-Cymene) Volatile hydrocarbon; irritant properties; found in plant extracts .
1-Methyl-2-(phenylethynyl)benzene C₁₅H₁₂ 192.26 -CH₃ (C1), -C≡CPh (C2) Used in Pd-catalyzed decarboxylative coupling; ethynyl group enables π-conjugation .
1,2-Bis(nitromethyl)benzene C₈H₈N₂O₄ 196.16 -CH₂NO₂ (C1 and C2) Higher density of nitro groups increases reactivity in explosive or redox applications .
1-Methyl-2-[(E)-2-nitroethenyl]benzene C₉H₉NO₂ 163.18 -CH₃ (C1), -CH=CHNO₂ (C2) Conjugated nitroethenyl group participates in cycloaddition and photochemical reactions .

Reactivity in Catalytic Reactions

  • Palladium-Catalyzed Reactions: this compound is less reactive in Pd-catalyzed α-arylation compared to its para-substituted analogue (1-methyl-4-(nitromethyl)benzene), which undergoes efficient coupling with aryl bromides (e.g., 75% yield for (4-Methoxyphenyl)(p-tolyl)methanone) . Steric hindrance from ortho-substituents likely impedes coordination to the metal catalyst. In contrast, 1-Methyl-2-(phenylethynyl)benzene achieves 84% yield in Pd-catalyzed decarboxylative coupling, demonstrating the advantage of linear ethynyl groups in avoiding steric clashes .
  • Aza-Henry Reaction :

    • This compound is unsuitable for asymmetric aza-Henry reactions due to steric interference with the catalyst’s hydrogen-bonding site. Substrates with smaller para-substituents or flexible nitromethyl groups are preferred .

Biological Activity

1-Methyl-2-(nitromethyl)benzene, also known as 2-nitrotoluene, is an aromatic compound with significant biological activity that has garnered attention in various scientific fields, including chemistry, biology, and medicine. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 38362-89-9
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
IUPAC Name This compound
InChI Key WMAINSDGLPRZIA-UHFFFAOYSA-N

The compound can be synthesized through the nitration of toluene, involving specific reagents and conditions that facilitate the introduction of a nitro group into the aromatic ring.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biochemical effects such as:

  • Genotoxicity: The compound has been classified as a potential genotoxic agent, indicating its ability to cause DNA damage and mutations. Studies have shown that exposure to nitro compounds can lead to increased rates of carcinogenesis in laboratory animals .
  • Cellular Interaction: Research indicates that compounds like this compound can influence cellular pathways by affecting gene expression and enzyme activity. For instance, it may engage with cytochrome P450 enzymes involved in drug metabolism .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure to this compound:

  • Carcinogenic Potential: According to screening assessments conducted by health authorities, this compound may pose health risks due to its classification as a carcinogen based on animal studies .
  • Environmental Impact: The compound is not expected to accumulate significantly in organisms but can persist in the environment, raising concerns about long-term ecological effects .

Case Study 1: Genotoxicity Assessment

A study evaluated the genotoxic effects of various nitro compounds, including this compound, using HepG2 liver cells. The results indicated that exposure led to significant DNA damage, highlighting the compound's potential as a genotoxic agent. The study employed assays measuring DNA strand breaks and gene expression changes over time .

Case Study 2: Mechanistic Insights

Research focusing on the reductive metabolism of nitro compounds revealed that this compound could be converted into more reactive species under specific conditions. This transformation was linked to increased cytotoxicity in cultured cell lines, suggesting a mechanism where metabolic activation leads to enhanced biological effects .

Pharmaceutical Development

Given its biological activity, there is ongoing research into the potential pharmaceutical applications of this compound. Its structural characteristics make it a candidate for developing novel therapeutic agents targeting various diseases.

Industrial Uses

The compound is utilized in the synthesis of dyes and pigments, as well as in agrochemical formulations. Its reactivity allows it to serve as an intermediate in producing other valuable chemical products .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-2-(nitromethyl)benzene, and how can purity be ensured during preparation?

  • Methodological Answer : The compound is synthesized via nitration of toluene derivatives. A nitrating mixture (conc. H₂SO₄ and HNO₃, pre-cooled and mixed slowly) is added to methylbenzene under controlled cooling, followed by gradual warming and stirring . Post-reaction, the organic layer is separated using water and neutralized with NaHCO₃ to remove acidic residues. Drying agents (e.g., anhydrous MgSO₄) and fractional distillation are critical for purity. Monitor reaction completion via TLC or GC-MS, and confirm regioselectivity (ortho vs. para isomers) using NMR (e.g., NOE experiments for spatial proximity analysis) .

Q. How can researchers distinguish this compound from its structural isomers using analytical techniques?

  • Methodological Answer : Retention indices in GC (e.g., 1327.89 for 1-methyl-2-(2-propenyl)benzene ) and mass spectral fragmentation patterns (e.g., m/z peaks corresponding to nitro and methyl groups) aid identification. NMR is definitive: the aromatic proton environment (e.g., coupling constants in ¹H NMR) and ¹³C chemical shifts differentiate ortho-substitution from meta/para isomers. For example, ortho-substituted nitro groups deshield adjacent protons more significantly than para .

Advanced Research Questions

Q. Why is this compound incompatible with certain asymmetric catalytic reactions, such as aza-Henry reactions?

  • Methodological Answer : Steric hindrance from the methyl and nitro groups disrupts hydrogen-bonding interactions with chiral catalysts (e.g., metal-templated Brønsted bases). Computational docking studies (DFT or MD simulations) reveal reduced binding affinity at catalytic sites. Alternative substrates (e.g., unsubstituted nitrobenzene) or modified catalysts (e.g., bulkier ligands) may mitigate this limitation .

Q. How does the regioselectivity of electrophilic substitution in this compound compare to other nitroaromatics under varying reaction conditions?

  • Methodological Answer : Nitro groups are meta-directing, but steric and electronic effects from the methyl group can shift regioselectivity. Computational studies (e.g., Fukui function analysis) predict reactive sites, while experimental validation involves nitration/sulfonation under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C vs. 50°C). Compare product distributions via HPLC or GC-MS. For example, 1-ethyl-2-nitrobenzene (CAS 612-22-6 ) shows distinct reactivity due to ethyl's electron-donating effects versus methyl’s steric bulk .

Q. What thermodynamic and kinetic factors influence the stability of this compound in high-temperature or oxidative environments?

  • Methodological Answer : The compound’s stability is assessed via DSC (decomposition onset ~227°C ) and TGA (weight loss profiles under N₂/O₂). Kinetic studies (e.g., Arrhenius plots) quantify degradation rates. The nitro group’s electron-withdrawing nature increases susceptibility to radical-mediated oxidation, while the methyl group may stabilize intermediates. Compare with analogs like 1,4-difluoro-2-methyl-3-nitrobenzene (DTXSID401281653 ) to isolate substituent effects .

Data Contradiction Analysis

Q. How should conflicting data on the solubility or reactivity of this compound be resolved?

  • Methodological Answer : Cross-validate using orthogonal techniques. For solubility discrepancies (e.g., "not determined" in some sources vs. experimental measurements), use shake-flask methods with HPLC quantification. Reactivity contradictions (e.g., catalytic incompatibility vs. successful use in other reactions) may stem from solvent or catalyst variations. Systematically replicate conditions (e.g., solvent polarity, temperature) and characterize intermediates via in-situ IR or MS .

Methodological Tables

Property Value Technique Reference
Boiling Point227°CDistillation
Retention Index (GC)1327.89GC-TOF/MS
Decomposition Onset~227°CDSC
Diastereoselectivity (dr)72:1 (aza-Henry reaction)Chiral HPLC

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